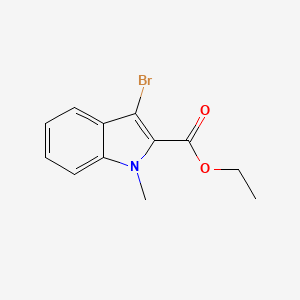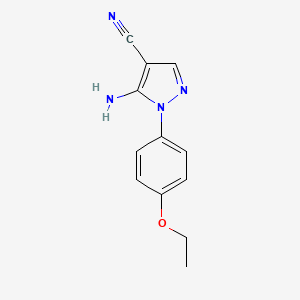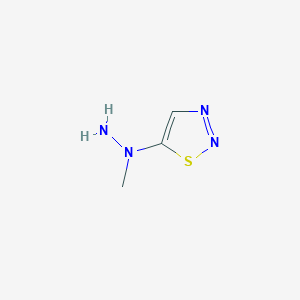![molecular formula C9H9ClN4 B1388146 5-chloro-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine CAS No. 1135283-22-5](/img/structure/B1388146.png)
5-chloro-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine
Overview
Description
“5-chloro-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine” is a chemical compound with the CAS Number: 1135283-22-5. It has a molecular weight of 208.65 and its IUPAC name is 5-chloro-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9ClN4/c10-6-3-5-8(11)13-14-9(5)12-7(6)4-1-2-4/h3-4H,1-2H2,(H3,11,12,13,14) .
Scientific Research Applications
Oncology Research
This compound has shown promise in oncology due to its potential inhibitory activity against certain cancer cell lines. In particular, it has been evaluated for its efficacy in inhibiting tyrosine kinase receptors, which are often implicated in the proliferation of cancer cells . The ability to modulate these receptors could make it a valuable tool in the development of new cancer therapies.
Proteomics
In proteomics, this compound can be used as a specialty reagent for protein characterization and interaction studies . Its unique structure may allow it to bind selectively to certain proteins, aiding in the identification and analysis of protein functions and interactions within the cell.
Chemical Synthesis
As a building block in chemical synthesis, 5-chloro-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine can be utilized to create a variety of novel compounds. Its reactive amine group makes it a versatile precursor for the synthesis of more complex molecules that could have pharmaceutical or material applications .
Molecular Docking Studies
This compound has been used in molecular docking studies to predict the interaction between small molecules and proteins. Such studies are crucial for drug discovery, allowing researchers to understand how the compound binds to its target and to predict its biological activity .
Pharmacological Research
In pharmacological research, the compound’s interaction with various enzymes and receptors can be studied to determine its therapeutic potential. It could serve as a lead compound for the development of drugs targeting specific pathways involved in disease processes .
Analytical Chemistry
In analytical chemistry, 5-chloro-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine can be used as a standard or reference compound in chromatography and mass spectrometry. This helps in the quantification and identification of similar compounds in complex mixtures .
Material Science
The compound’s structural properties may be explored in material science for the development of new materials with specific optical or electronic characteristics. Its molecular framework could contribute to the design of novel polymers or coatings .
Biological Studies
Lastly, in biological studies, this compound can be used to investigate cellular pathways and mechanisms. Its ability to interact with various cellular components can provide insights into cell signaling, gene expression, and metabolic processes .
Safety And Hazards
Future Directions
There is potential for further exploration of compounds like “5-chloro-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine”, especially in the field of medicinal chemistry. For example, pyrazolo[3,4-b]pyridine derivatives have been evaluated for their potential as potent bioactive agents in pharmaceuticals and agrochemicals .
properties
IUPAC Name |
5-chloro-6-cyclopropyl-2H-pyrazolo[3,4-b]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4/c10-6-3-5-8(11)13-14-9(5)12-7(6)4-1-2-4/h3-4H,1-2H2,(H3,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCSDBLOEWYZNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=NNC(=C3C=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(Morpholin-4-yl)ethyl]-1,2,3,4-tetrahydroisoquinolin-7-amine](/img/structure/B1388064.png)

![tert-Butyl 4-hydroxy-4-[(methylamino)methyl]piperidine-1-carboxylate](/img/structure/B1388068.png)
![5-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-1H-pyrazole-4-carbonitrile](/img/structure/B1388069.png)
![Tert-butyl 4-[(cyclopropylamino)methyl]-4-hydroxypiperidine-1-carboxylate](/img/structure/B1388071.png)






![(1S,2S)-1-{[(tert-Butoxy)carbonyl]amino}-2-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/structure/B1388084.png)

![3-[4-(4-Methylpiperazino)phenyl]-3-oxopropanenitrile](/img/structure/B1388086.png)